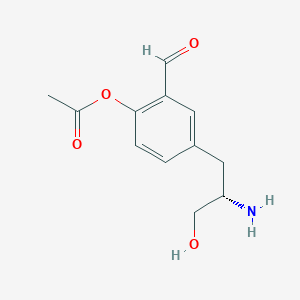
3-Formyl Tyrosol |A-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl Tyrosol α-Acetate, also known as 5-[2-(Acetyloxy)ethyl]-2-hydroxy-benzaldehyde, is a biochemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Formyl Tyrosol α-Acetate can be synthesized through multiple routes. One common method involves the reaction of formaldehyde with 4-(2-acetoxy-ethyl)phenol in the presence of triethylamine and magnesium chloride at 80°C . This method yields the desired product with a 72% efficiency .
Industrial Production Methods
While specific industrial production methods for 3-Formyl Tyrosol α-Acetate are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of common reagents and controlled reaction conditions ensures the reproducibility and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl Tyrosol α-Acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
3-Formyl Tyrosol α-Acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Formyl Tyrosol α-Acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can also participate in esterification reactions, modifying the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosol: A phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity.
4-Hydroxybenzaldehyde: Shares structural similarities but lacks the acetate group.
Uniqueness
3-Formyl Tyrosol α-Acetate is unique due to the presence of both the formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
[4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1 |
Clé InChI |
PIGFUAFOFXHNBH-NSHDSACASA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
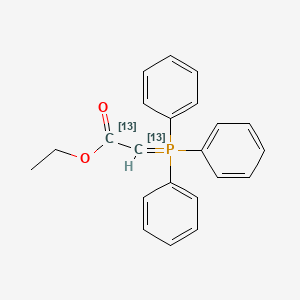
![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
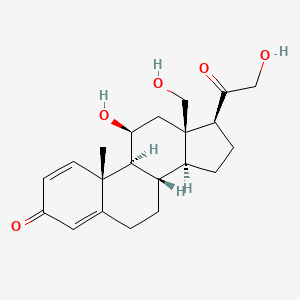
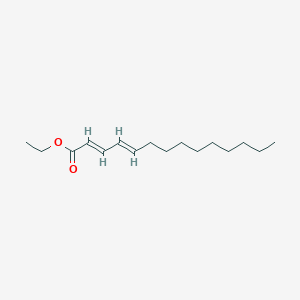
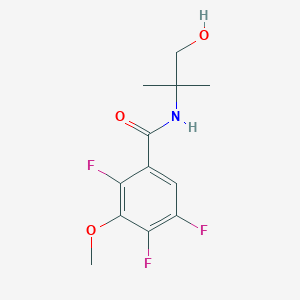
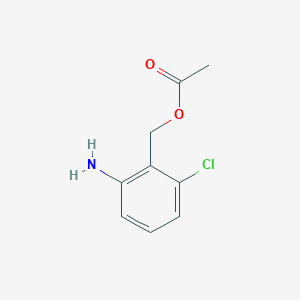


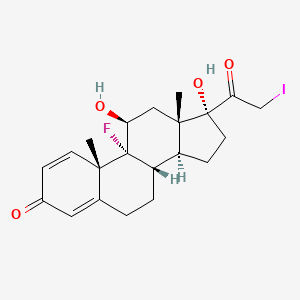
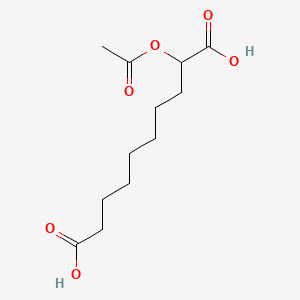
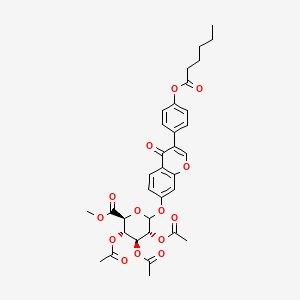
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
